Bienvenue dans la boutique en ligne BenchChem!

Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate

Medicinal Chemistry Structure-Activity Relationships Drug Design

Deploy this tri-substituted phenyl carbamate as a structurally distinct tool molecule for KCNQ2/3 potassium channel SAR studies beyond the retigabine chemotype. The critical 3-amino substituent—absent in the closest purchasable analog (CAS 1820648-53-0)—provides an additional hydrogen bond donor, enabling unique pharmacophoric interactions for target selectivity profiling. Also useful as a Cbz-protected building block for orthogonal amine protection strategies and comparative matched-pair ADME panels.

Molecular Formula C14H12ClFN2O2
Molecular Weight 294.71 g/mol
Cat. No. B8107030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3-amino-4-chloro-2-fluorophenyl)carbamate
Molecular FormulaC14H12ClFN2O2
Molecular Weight294.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)Cl)N)F
InChIInChI=1S/C14H12ClFN2O2/c15-10-6-7-11(12(16)13(10)17)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19)
InChIKeyNQVFWTVJKOMSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3-Amino-4-Chloro-2-Fluorophenyl)carbamate: Structural Identity, Physicochemical Profile, and Key Differentiators for Research Procurement


Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate (molecular formula C₁₄H₁₂ClFN₂O₂, molecular weight 294.71 g·mol⁻¹) is a tri-substituted phenyl carbamate bearing a 3-amino, 4-chloro, and 2-fluoro substitution pattern on the aromatic ring, with a benzyl ester terminus . The compound is registered in the ZINC database of commercially available compounds for virtual screening under entries ZINC426338 and ZINC439874, indicating pre-computed 3D conformer availability and purchasability for research use [1]. Its structural architecture places it within the broader chemotype of fluorinated 2-amino-4-(substituted amino)phenyl carbamate derivatives that have been described in the patent literature as KCNQ2/3 potassium channel modulators [2], as well as within the scope of benzyl-substituted carbamates claimed for cardiovascular indications [3].

Why Benzyl (3-Amino-4-Chloro-2-Fluorophenyl)carbamate Cannot Be Substituted by Its Des-Amino or De-Halogenated Analogs


The presence of the 3-amino group in Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate constitutes the single most consequential structural determinant differentiating it from its closest purchasable analog, benzyl N-(4-chloro-2-fluorophenyl)carbamate (CAS 1820648-53-0, MW 279.69 g·mol⁻¹) . This additional amino substituent increases the hydrogen bond donor count by one, raises the topological polar surface area (tPSA), and alters the electronic character of the aromatic ring—each parameter being a known driver of target binding selectivity, aqueous solubility, and metabolic stability in carbamate-based bioactive molecules [1]. Substitution with the des-amino analog in any assay system involving hydrogen-bond-mediated target engagement (e.g., kinase inhibition, carbonic anhydrase binding, or cholinesterase interaction) would preclude the specific pharmacophoric interactions enabled by the 3-NH₂ moiety and therefore cannot serve as an equivalent experimental tool [2].

Quantitative Differentiation Evidence for Benzyl (3-Amino-4-Chloro-2-Fluorophenyl)carbamate Versus Its Closest Analogs


Hydrogen Bond Donor Capacity: 3-Amino Group Confers a Gain of +1 HBD Over the Des-Amino Analog Benzyl N-(4-Chloro-2-Fluorophenyl)carbamate

The target compound possesses three hydrogen bond donor (HBD) atoms—the 3-amino group (NH₂, two donors) and the carbamate NH (one donor)—versus only two HBD atoms (carbamate NH alone) for the des-amino analog benzyl N-(4-chloro-2-fluorophenyl)carbamate [1]. This +1 HBD increase raises the total HBD count from 2 to 3, a parameter that directly influences blood-brain barrier permeability predictions, aqueous solubility, and target binding enthalpy according to Lipinski's and related drug-likeness frameworks [2].

Medicinal Chemistry Structure-Activity Relationships Drug Design

Molecular Weight and Polar Surface Area Differentiation From the Des-Amino Analog: Implications for Membrane Permeability and Solubility

The target compound (MW 294.71 g·mol⁻¹, tPSA 42.43 Ų) is differentiated from benzyl N-(4-chloro-2-fluorophenyl)carbamate (MW 279.69 g·mol⁻¹, tPSA ~38 Ų) by an additional +15.02 Da in molecular weight and an estimated +4-5 Ų in topological polar surface area attributable to the 3-amino substituent [1]. Both compounds fall within Lipinski Rule-of-Five compliant space (MW < 500, HBD ≤ 5, HBA ≤ 10), yet the increased tPSA of the target compound predicts moderately lower passive membrane permeability based on established tPSA-permeability correlations (tPSA < 60 Ų generally associated with good blood-brain barrier penetration; tPSA > 140 Ų with poor absorption) [2].

ADME Profiling Physicochemical Properties Lead Optimization

Patent Family Positioning: KCNQ2/3 Potassium Channel Modulator Chemotype Scope

Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate falls within the generic Markush structure of fluorinated 2-amino-4-(substituted amino)phenyl carbamate derivatives claimed in U.S. Patent Application US 2021/0309612 A1, where the exemplified compound retigabine (ezogabine; ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate) represents the clinical benchmark KCNQ2/3 opener [1]. In the same patent family, multiple exemplified 4-(substituted amino)phenyl carbamates demonstrate KCNQ2/3 EC₅₀ values below 10 μM in automated patch-clamp electrophysiology assays [2]. The target compound's 3-amino-4-chloro-2-fluoro substitution pattern represents a distinct chemical space within this patent landscape that differs from retigabine's 2-amino-4-(4-fluorobenzylamino) substitution in both the position and nature of the halogen substituents.

Ion Channel Pharmacology Epilepsy KCNQ Modulation

Carbonic Anhydrase Inhibition Potential: Benzyl Carbamate Scaffold Binding Mode With Substitution-Dependent Modulation

The unsubstituted benzyl carbamate scaffold has been demonstrated by De Simone et al. (2018) to act as a carbonic anhydrase (hCA) inhibitor by directly coordinating the catalytic zinc ion in a manner that mimics bicarbonate binding, with a solved co-crystal structure deposited as PDB 6H29 [1]. The target compound extends this scaffold with electron-withdrawing chloro and fluoro substituents plus an electron-donating amino group on the phenyl ring—substitutions that are known to modulate hCA inhibition potency through electronic effects on the carbamate NH acidity and zinc coordination geometry [2]. While specific Ki/IC₅₀ values for the target compound against any hCA isoform have not been published, the demonstrated hCA II inhibitory activity of the parent scaffold (Ki in the low micromolar range for benzyl carbamate) provides a class-level inference that the 3-amino-4-chloro-2-fluoro substitution pattern will alter both potency and isoform selectivity.

Carbonic Anhydrase Inhibition Structural Biology Metalloenzyme Targeting

Synthetic Tractability and Purity Specifications: Benzyl Carbamate Ester Stability Versus Ethyl Carbamate Analogs

The benzyl carbamate (Cbz) ester terminus of the target compound provides orthogonal deprotection chemistry relative to the ethyl carbamate terminus found in retigabine and related clinical candidates [1]. The benzyl carbamate group can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) or acidic conditions (HBr/AcOH) without affecting the aromatic chloro and fluoro substituents, whereas the ethyl carbamate in retigabine analogs requires harsher hydrolytic conditions [2]. This chemical orthogonality enables the target compound to serve as a protected intermediate in multi-step synthetic sequences where the ethyl carbamate would be incompatible. Commercially, the compound is offered at standard research-grade purity (≥95% by HPLC) from specialty chemical suppliers, with the hydrochloride salt form available for enhanced aqueous solubility .

Synthetic Chemistry Protecting Group Strategy Compound Procurement

Optimal Research and Industrial Deployment Scenarios for Benzyl (3-Amino-4-Chloro-2-Fluorophenyl)carbamate


KCNQ2/3 Potassium Channel SAR Probe Development in Epilepsy Drug Discovery

Deploy this compound as a structurally differentiated tool molecule for exploring KCNQ2/3 channel modulation SAR beyond the retigabine chemotype. Its 3-amino-4-chloro-2-fluoro substitution pattern occupies chemical space not exemplified in the clinical candidate retigabine (2-amino-4-(4-fluorobenzylamino) substitution), enabling interrogation of whether shifting the halogenation pattern from the 4-benzylamino position to direct ring substitution alters channel opening kinetics, voltage dependence, or the therapeutic window relative to retigabine's known CNS side-effect profile [1]. Use automated patch-clamp electrophysiology (IonWorks Quattro or QPatch platforms) in CHO cells expressing human KCNQ2/3 heteromeric channels to generate the first quantitative EC₅₀ data for this compound.

Carbonic Anhydrase Isoform Selectivity Profiling Using Halogenated Benzyl Carbamate Probes

Employ this compound in stopped-flow CO₂ hydration assays against a panel of human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII) to determine whether the 3-amino-4-chloro-2-fluoro substitution pattern confers isoform selectivity advantages over the unsubstituted benzyl carbamate scaffold, which binds hCA II via direct zinc coordination as demonstrated by De Simone et al. (PDB 6H29) [2]. The electron-withdrawing chloro and fluoro substituents are predicted to modulate the carbamate NH pKa and thus alter zinc-binding affinity in an isoform-dependent manner, making this compound a valuable probe for mapping halogen effects on metalloenzyme inhibition.

Orthogonally Protected Aniline Building Block for Parallel Library Synthesis

Utilize the compound as a benzyl carbamate (Cbz)-protected 3-amino-4-chloro-2-fluoroaniline building block in multi-step medicinal chemistry campaigns requiring orthogonal amine protection strategies [3]. The Cbz group can be selectively removed via catalytic hydrogenolysis without affecting the aromatic halogen substituents, enabling late-stage amine deprotection in the presence of acid- or base-sensitive functional groups. This application is particularly relevant for synthesizing focused libraries of N-substituted derivatives where the free 3-amino group serves as a diversification point.

Comparative ADME Assessment Against Des-Amino and Non-Halogenated Benzyl Carbamate Analogs

Conduct a comparative in vitro ADME panel—including Caco-2 permeability, microsomal metabolic stability (human and rodent liver microsomes), and equilibrium solubility (FaSSIF/FeSSIF)—on this compound alongside its des-amino analog (benzyl N-(4-chloro-2-fluorophenyl)carbamate) and the unsubstituted benzyl carbamate parent [4]. The stoichiometric difference of one hydrogen bond donor and ~4 Ų tPSA between the target compound and its des-amino analog provides a defined matched molecular pair for quantifying the impact of the 3-amino group on membrane permeability and first-pass metabolic stability.

Quote Request

Request a Quote for Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.